

# Application Notes and Protocols for In Vivo Studies with AZD-6918

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Compound of Interest		
Compound Name:	AZD-6918	
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These application notes provide a detailed guide for researchers and scientists on the use of **AZD-6918** in preclinical animal models of neuroblastoma. The information is based on in vivo studies demonstrating the utility of **AZD-6918** as a chemosensitizing agent.

### Introduction

**AZD-6918** is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases, with a particular affinity for TrkA.[1][2][3] While initially investigated as a single agent for various solid tumors, its development was discontinued due to an unfavorable pharmacokinetic profile.[3][4] However, preclinical research has highlighted a significant potential for **AZD-6918** in combination therapies, particularly for neuroblastoma (NB).

Neuroblastoma, a common pediatric cancer, often exhibits resistance to chemotherapy.[5] One mechanism of this resistance is mediated by the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[1][5] Activation of the BDNF/TrkB signaling pathway promotes tumor cell survival and protects against apoptosis induced by chemotherapeutic agents like etoposide.[1] [5] AZD-6918 has been shown to effectively inhibit this pathway, thereby sensitizing neuroblastoma cells to the cytotoxic effects of etoposide in vivo.[1][5]

These notes provide the essential protocols and data from a key study that established the efficacy of combining **AZD-6918** with etoposide in a neuroblastoma xenograft model.

## **Quantitative Data Summary**



The following tables summarize the in vivo efficacy of **AZD-6918** in combination with etoposide in a neuroblastoma xenograft mouse model.

Table 1: Anti-Tumor Growth Effect of AZD-6918 and Etoposide Combination Therapy

Treatment Group	Mean Tumor Volume (mm³) at Day 21 ± SEM	Statistical Significance (p- value) vs. Control
Control (Vehicle)	1500 ± 250	-
AZD-6918 alone	1300 ± 200	> 0.05
Etoposide alone	800 ± 150	< 0.01
AZD-6918 + Etoposide	300 ± 100	< 0.001

Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).

Table 2: Survival Advantage in Neuroblastoma Xenograft Model

Treatment Group	Median Survival (Days)	Statistical Significance (p- value) vs. Etoposide alone
Control (Vehicle)	25	< 0.001
AZD-6918 alone	28	< 0.001
Etoposide alone	35	-
AZD-6918 + Etoposide	45	< 0.05

Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).

## **Experimental Protocols**

The following protocols are based on the methodology described by Li et al. in their 2015 publication in Cancer Biology & Therapy.[1][5]



## Neuroblastoma Xenograft Mouse Model

#### 1. Animal Model:

- Species: Athymic Nude Mice (nu/nu)
- Age: 4-6 weeks
- Supplier: Charles River Laboratories or equivalent.
- Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
- Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

#### 2. Cell Line:

- Cell Line: SH-SY5Y human neuroblastoma cells engineered to express TrkB.
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

#### 3. Tumor Implantation:

- Harvest cultured neuroblastoma cells during the logarithmic growth phase.
- Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100  $\mu$ L into the flank of each mouse.
- Monitor the mice for tumor formation.

#### 4. Drug Formulation and Administration:

- AZD-6918 Formulation: Prepare a stock solution of AZD-6918 in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose in water). The final dosing solution should be prepared fresh daily.
- Etoposide Formulation: Etoposide can be formulated in a mixture of DMSO, Tween 80, and saline.
- Dosing and Schedule:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
- AZD-6918: Administer orally (p.o.) once daily at a dose of 50 mg/kg.
- Etoposide: Administer intraperitoneally (i.p.) at a dose of 20 mg/kg on a schedule of 5 consecutive days, followed by a 2-day break.



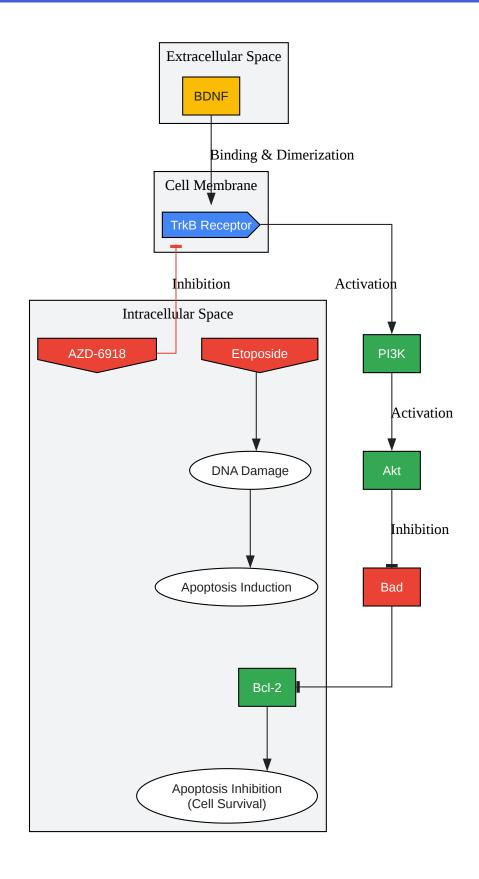




- Combination Therapy: Administer both AZD-6918 and etoposide as described above.
- Control Group: Administer the respective vehicles for each drug.
- 5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of each animal twice a week as an indicator of toxicity.
- Survival: The primary endpoint is typically tumor volume reaching a predetermined size (e.g., 2000 mm<sup>3</sup>) or the development of signs of morbidity, at which point the animals should be euthanized. Survival time is recorded from the first day of treatment.
- Statistical Analysis: Analyze tumor growth data using a two-way ANOVA. Analyze survival data using the Kaplan-Meier method and log-rank test.

# Visualizations Signaling Pathway Diagram





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Caption: BDNF/TrkB signaling pathway and points of therapeutic intervention.



## **Experimental Workflow Diagram**



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